molecular formula C10H11ClO B1215950 2,4,6-Trimethylbenzoyl chloride CAS No. 938-18-1

2,4,6-Trimethylbenzoyl chloride

Cat. No. B1215950
CAS RN: 938-18-1
M. Wt: 182.64 g/mol
InChI Key: UKRQMDIFLKHCRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trimethylbenzoyl chloride involves using 2,4,6-trimethylbenzoic acid and sulfurous oxychloride as feed materials. A study highlighted the optimization of the synthesis process, where dimethylformamide served as the catalyst, with the reaction conditions set to a temperature range of 66 to 72°C for 3.5 hours, achieving an 89.8% yield under these conditions (Hu Yong-ling, 2007).

Molecular Structure Analysis

The molecular structure and vibrational analysis of similar trimethylbenzoic acids have been thoroughly investigated using spectroscopic methods and theoretical calculations. For example, 2,4,5-trimethylbenzoic acid (a close relative of the compound ) underwent a detailed theoretical study revealing its monomer and dimer structures through Density Functional Theory (DFT), providing insights into the compound's electronic and geometric configurations (M. Karabacak et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : A study by Hu Yong-ling (2007) discussed the synthesis of 2,4,6-trimethylbenzoyl chloride, focusing on the effects of reactants, reaction time, and temperature. The optimal conditions included a catalyst of dimethylformamide, a reaction time of 3.5 hours, and a temperature range of 66-72℃, yielding an 89.8% product rate (Hu Yong-ling, 2007).

  • Chemical Reduction and Carbene Production : B. Gorodetsky et al. (2004) detailed the electrochemical and chemical reduction of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride to produce a nucleophilic carbene. This process was shown to be compatible with the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).

  • Electrophilic Displacement and Solvolysis : Research by Kyoung-Ho Park and D. N. Kevill (2011) explored the solvolysis of 2,4,6-trichlorobenzoyl chloride. Their findings suggest specific rates of solvolysis are influenced by the introduction of methoxy groups and solvent nucleophilicity (Park & Kevill, 2011).

Applications in Material Science

  • Regioselective Esterification of Cellulose : Daiqiang Xu et al. (2011) investigated the esterification of cellulose with bulky acyl halides, including 2,4,6-trimethylbenzoyl chloride. They compared the effects of different esterifying agents and solvent systems, using NMR spectroscopy for structural confirmation (Xu et al., 2011).

Photoluminescent Properties

  • Spectral Luminescent Properties : A study by Yu. M. Artyushkina et al. (2017) focused on the luminescent properties of compounds derived from reactions involving 2,4,6-trimethylbenzoyl chloride. They specifically investigated the quantum luminescence yield in these compounds (Artyushkina et al., 2017).

Pharmaceutical and Polymer Applications

  • Synthesis of Photoinitiators for Dental Adhesives : Research by N. Moszner et al. (2010) described the synthesis of a photoinitiator for dental adhesives, starting from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This study highlights the importance of 2,4,6-trimethylbenzoyl chloride in developing dental materials (Moszner et al., 2010).

Safety And Hazards

2,4,6-Trimethylbenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage. Contact with water liberates toxic gas . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment is recommended .

properties

IUPAC Name

2,4,6-trimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRQMDIFLKHCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239653
Record name Mesitoyl chloride
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4,6-Trimethylbenzoyl chloride

CAS RN

938-18-1
Record name 2,4,6-Trimethylbenzoyl chloride
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Record name 2,4,6-trimethylbenzoyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 328 mg of 2,4,6-trimethylbenzoic acid and 3 mL of thionyl chloride was stirred at room temperature for 2 hours. The volatile components were evaporate in vacuo, the residue was redissolved in 5 mL of CH2Cl2, and the volatile components were again evaporated in vacuo to give 2,4,6trimethylbenzoyl chloride.
Quantity
328 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2,4,6-Trimethylbenzoyl chloride, also known as mesitoyl chloride, has the molecular formula C10H11ClO. Its structure consists of a benzene ring with three methyl substituents at the 2, 4, and 6 positions, and an acyl chloride group (-COCl) attached to the 1 position.

A: One common method involves reacting 2,4,6-trimethylbenzoic acid with sulfurous oxychloride (thionyl chloride, SOCl2). This reaction benefits from dimethylformamide as a catalyst, with optimal conditions being a 1% catalyst loading, a 3.5-hour reaction time, and temperatures between 66-72 °C. This method boasts a yield of up to 89.8% [].

A: The three methyl groups in the ortho positions of the benzene ring create significant steric hindrance around the acyl chloride group. This steric effect significantly influences the reactivity of 2,4,6-trimethylbenzoyl chloride, often making it less reactive compared to less hindered acyl chlorides. For instance, while benzoyl chloride can react with lithium bis(trimethylsilyl)phosphide to form both mono- and di-substituted products, 2,4,6-trimethylbenzoyl chloride predominantly forms the mono-substituted product under similar conditions [].

A: In reactions with sodium phosphaethynolate (Na(OCP)), 2,4,6-trimethylbenzoyl chloride exhibits multifaceted reactivity due to its steric bulk. Instead of simple nucleophilic attack at the carbonyl carbon, the reaction proceeds through a combination of nucleophilic attack, [2 + 2] cycloadditions, and P– transfer reactions, highlighting the impact of steric factors on reaction pathways [].

A: 2,4,6-Trimethylbenzoyl chloride serves as a valuable reagent in synthesizing various organic compounds, including sterically hindered aryl ketones, which are important building blocks for natural products and biologically active molecules []. Due to its steric hindrance, it allows for the selective introduction of a bulky mesityl group into molecules.

A: Organozinc reagents, like 2,6-dimethylphenylzinc iodide and 2-methoxyphenylzinc iodide, react with 2,4,6-trimethylbenzoyl chloride in the presence of a nickel catalyst to afford tetra-ortho-substituted diaryl ketones. These reactions proceed smoothly at room temperature, showcasing the ability of 2,4,6-trimethylbenzoyl chloride to participate in forming congested structures [].

A: Yes, electrochemical studies have been conducted on 2,4,6-trimethylbenzoyl chloride, focusing on its reduction at different electrode materials like carbon and mercury in acetonitrile. This research delves into the mechanisms and products formed during the electrochemical reduction process [].

A: Yes, X-ray crystallography studies have been performed on derivatives of 2,4,6-trimethylbenzoyl chloride, particularly focusing on its phosphorus and arsenic analogues, bis(2,4,6-trimethylbenzoyl)phosphine and bis(2,4,6-trimethylbenzoyl)arsine. These studies reveal that these compounds exist as enol tautomers in the solid state, featuring short, symmetrical O‥H‥O hydrogen bonds. Notably, the two enol rings within these molecules adopt distinct geometries, providing insights into the structural nuances arising from the bulky mesityl substituents [, ].

A: 2,4,6-Trimethylbenzoyl chloride serves as a key precursor in the synthesis of photoinitiators, specifically phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide. These photoinitiators find applications in radiation polymerization curing processes, contributing to the development of new materials [, ].

A: Novel synthetic routes for phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide offer advantages in terms of safety and efficiency. These methods avoid using hazardous reagents like metallic sodium or potassium, making the process safer and more amenable to large-scale production [].

A: Yes, 2,4,6-trimethylbenzaldehyde can be converted to 2,4,6-trimethylbenzoyl chloride through reductive hydrogenation. While this method exists, the direct synthesis of 2,4,6-trimethylbenzoyl chloride from mesitylene and reagents like carbon monoxide or chloral is often preferred for industrial applications due to its high yield and readily available starting materials [].

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